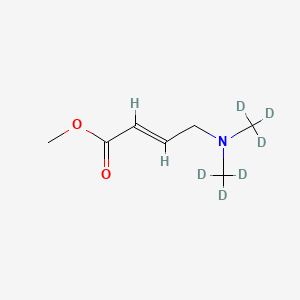

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Overview

Description

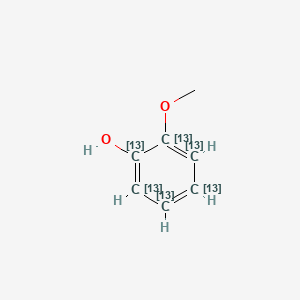

“trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester” is a labelled analogue of trans 4-Dimethylaminocrotonic Acid Methyl Ester . It is an intermediate of Pelitinib . The compound has a molecular formula of C7H7D6NO2 and a molecular weight of 149.22 .

Molecular Structure Analysis

The IUPAC name of the compound is methyl (E)-4- [bis (trideuteriomethyl)amino]but-2-enoate . The canonical SMILES representation is CN©CC=CC(=O)OC . The InChI representation is InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3 .Physical And Chemical Properties Analysis

The compound is soluble in Dichloromethane and Methanol . It appears as a brown oily matter .Scientific Research Applications

Conjugated Linoleic Acid Isomers in Human Adipose Tissue : This study found that methyl ester derivatives of certain geometric isomers, including trans isomers similar to trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, were present in human adipose tissue. These were analyzed using gas chromatography and other spectroscopic methods, indicating potential applications in human biochemistry and metabolism studies (Fritsche et al., 1997).

Proton Magnetic Resonance Studies of cis-trans Equilibria : This research explored the cis-trans equilibrium of 3-(alkylamino)crotonamides, which are structurally related to this compound. The study found that these substances exist as a mixture of geometric isomers in solution, with equilibrium being solvent-dependent. This suggests potential applications in understanding isomeric behavior in different solvents (Kondo, 1977).

Synthesis and Characterization of New Psychoactive Substances : Although this study primarily focuses on psychoactive substances, it details the synthesis and characterization of substances structurally similar to this compound. It suggests potential applications in the field of medicinal chemistry and drug synthesis (McLaughlin et al., 2015).

Specific Microsolvation Triggers Dissociation-Mediated Anomalous Red-Shifted Fluorescence : This study investigates the microsolvation and fluorescence properties of a compound similar to this compound. It found that at least two water molecules are required in complexes for anomalous red-shifted fluorescence to occur, which could be significant in photophysical studies and spectroscopy applications (Zakharov et al., 2009).

Dimethylamino Acid Esters as Biodegradable and Reversible Transdermal Permeation Enhancers : This research presents the synthesis and study of N,N-dimethylamino acid esters, which are related to this compound. The study evaluated their use as transdermal permeation enhancers, suggesting applications in pharmaceuticals and drug delivery systems (Novotný et al., 2009).

properties

IUPAC Name |

methyl (E)-4-[bis(trideuteriomethyl)amino]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-BDHXLSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/no-structure.png)

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)